molecular formula C19H26O8 B12419481 Ibuprofen acyl-|A-D-glucuronide-d3

Ibuprofen acyl-|A-D-glucuronide-d3

Cat. No.: B12419481
M. Wt: 385.4 g/mol
InChI Key: ABOLXXZAJIAUGR-CQVOXNJLSA-N
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Description

Ibuprofen acyl-|A-D-glucuronide-d3 is a deuterium-labeled derivative of Ibuprofen acyl-|A-D-glucuronide. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling allows for more precise tracking and analysis in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen acyl-|A-D-glucuronide-d3 involves the incorporation of deuterium into the ibuprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving high-throughput techniques such as HPLC-MS/MS for quantification and purification .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen acyl-|A-D-glucuronide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ibuprofen acyl-|A-D-glucuronide-d3 is used in various scientific research applications, including:

Mechanism of Action

Ibuprofen acyl-|A-D-glucuronide-d3 exerts its effects through the same mechanisms as ibuprofen. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling allows for more precise tracking of the compound’s interactions with COX enzymes and other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibuprofen acyl-|A-D-glucuronide-d3 is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

Molecular Formula

C19H26O8

Molecular Weight

385.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1/i3D3

InChI Key

ABOLXXZAJIAUGR-CQVOXNJLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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